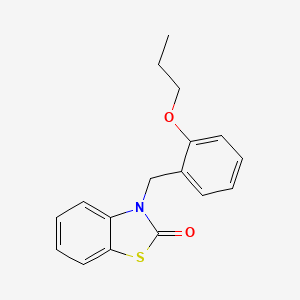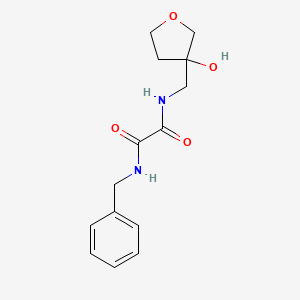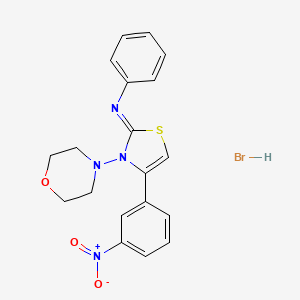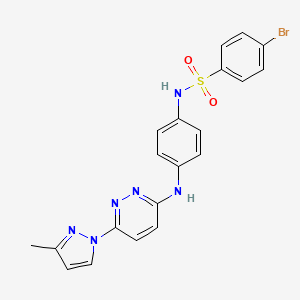
4-bromo-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-bromo-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also contains a benzenesulfonamide group, which is known for its diverse pharmacological effects .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a bromopyrazole group, an amino group, and a benzenesulfonamide group . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The compound likely undergoes various chemical reactions. For instance, the bromine atom on the pyrazole ring could potentially be replaced in a substitution reaction . Additionally, the compound might participate in coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the bromine atom and the sulfonamide group would likely make the compound relatively polar and could affect its solubility in different solvents .Scientific Research Applications
Therapeutic Applications in Photodynamic Therapy
Research on benzenesulfonamide derivatives, such as zinc phthalocyanine substituted with new benzenesulfonamide groups, indicates significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds demonstrate excellent fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields. These characteristics are crucial for the efficacy of Type II photosensitizers in PDT, highlighting their potential as effective cancer therapeutics (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition for Therapeutic Development
Studies on pyrazoline derivatives containing benzenesulfonamide have been conducted to evaluate their inhibitory effects on carbonic anhydrase I and II isoenzymes. These enzymes are crucial in various physiological processes, and their inhibition has therapeutic implications in conditions like glaucoma, epilepsy, and altitude sickness. Compounds with bromine and fluorine substituents have shown promising Ki values, suggesting their potential as lead compounds for further development as carbonic anhydrase inhibitors (Gul et al., 2016).
Antimicrobial and Antidiabetic Potential
Fluoropyrazolesulfonylurea and thiourea derivatives have been explored for their hypoglycemic and antimicrobial properties. These compounds have been tested for their ability to act as antidiabetic agents, showing significant activity in preliminary screenings. Additionally, they exhibit antibacterial effects, demonstrating the versatility of benzenesulfonamide derivatives in addressing multiple health concerns (Faidallah et al., 2016).
Future Directions
properties
IUPAC Name |
4-bromo-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN6O2S/c1-14-12-13-27(25-14)20-11-10-19(23-24-20)22-16-4-6-17(7-5-16)26-30(28,29)18-8-2-15(21)3-9-18/h2-13,26H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAFYVITIHENBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

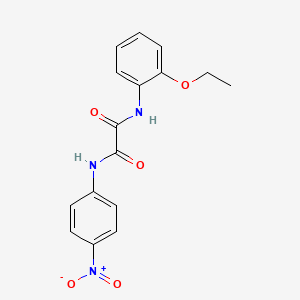
![3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2760089.png)
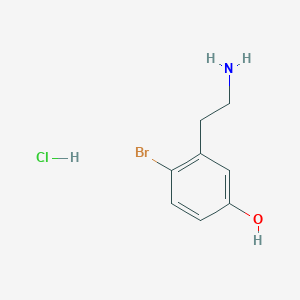
![5-Chloro-6-[3-[(5-fluoro-6-methylpyrimidin-4-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2760093.png)
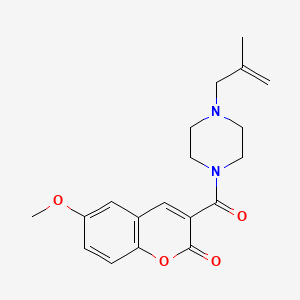

![4-[[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B2760097.png)
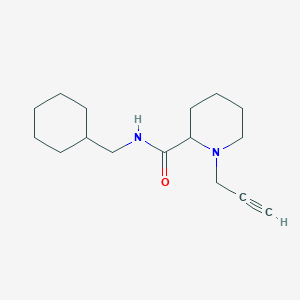
![N-(5-methylisoxazol-3-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2760100.png)
